BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Physicochemical profiling Lipophilicity Structural analog comparison

1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-49-9) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine urea class. Its structure features a pyrazolo[1,5-a]pyridine core linked via a urea bridge to a 4-methoxyphenethyl side chain.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 2034403-49-9
Cat. No. B2680300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
CAS2034403-49-9
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C17H18N4O2/c1-23-16-4-2-13(3-5-16)6-9-18-17(22)20-14-8-11-21-15(12-14)7-10-19-21/h2-5,7-8,10-12H,6,9H2,1H3,(H2,18,20,22)
InChIKeyVAMUOBMZPKUBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-49-9): Core Scaffold and Pharmacophore Identity


1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-49-9) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine urea class. Its structure features a pyrazolo[1,5-a]pyridine core linked via a urea bridge to a 4-methoxyphenethyl side chain . This class of compounds has been extensively patented as kinase inhibitors, with members demonstrating activity against targets such as salt-inducible kinases (SIKs), RET, TRK, PI3K, and p38 MAPK [1][2]. The compound is currently cataloged by several chemical suppliers for research use, but no peer-reviewed publications or patent examples disclosing its biological activity were identified in the public domain as of the search date.

Why 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea Cannot Be Readily Replaced by Close Analogs


Within the pyrazolo[1,5-a]pyridin-5-yl urea series, even minor structural variations produce substantial shifts in kinase selectivity and potency. Literature on structurally related pyrazolo[1,5-a]pyridine ureas demonstrates that the nature of the N-aryl/N-alkyl substituent (e.g., phenyl vs. benzyl vs. phenethyl) and the presence of electron-donating groups (e.g., 4-methoxy) critically influence binding affinity, selectivity across kinase families, and physicochemical properties such as logP and solubility [1]. The 4-methoxyphenethyl substituent of the target compound occupies a distinct chemical space—offering a flexible two-carbon linker and a terminal methoxy group capable of hydrogen bonding—that cannot be replicated by simpler phenyl, benzyl, or cyclohexyl congeners. Generic substitution without experimental validation would risk introducing uncharacterized off-target activity or losing the intended selectivity profile. However, the absence of publicly reported quantitative biological data for this specific compound means that its precise differentiation versus analogs cannot currently be numerically defined.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea Versus Structural Analogs


Physicochemical Property Differentiation: Calculated logP and Molecular Topology vs. Closest Benzyl Analog

The target compound (C17H18N4O2, MW 310.35) incorporates a two-carbon ethylene linker between the urea nitrogen and the 4-methoxyphenyl ring, whereas the closest cataloged analog—1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-59-1, C16H16N4O2, MW 296.32)—contains a one-carbon methylene linker . This difference increases the target compound's molecular weight by 14.03 Da and adds one rotatable bond, potentially enhancing conformational flexibility and membrane permeability. While no experimentally measured logP is available for either compound, the increased aliphatic character of the ethylene linker predicts a modest lipophilicity increase (estimated ΔlogP ≈ +0.3 to +0.5 based on fragment-based calculations), which may influence pharmacokinetic behavior and protein binding [1]. The 4-methoxy substitution on the phenyl ring distinguishes both from simpler phenyl and halo-substituted analogs in the pyrazolo[1,5-a]pyridin-5-yl urea series, providing additional hydrogen bond acceptor capacity.

Physicochemical profiling Lipophilicity Structural analog comparison

Kinase Selectivity Potential: Pyrazolo[1,5-a]pyridin-5-yl Urea Scaffold vs. Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyridine core of the target compound presents a distinct hinge-binding pharmacophore compared to the isosteric pyrazolo[1,5-a]pyrimidine scaffold. In published SAR studies, pyrazolo[1,5-a]pyridine-based PI3K inhibitors achieved exceptional potency (e.g., compound 5x: p110α IC50 = 0.9 nM) with selectivity over related PI3K isoforms driven by the pyridine nitrogen position [1]. The target compound's pyrazolo[1,5-a]pyridin-5-yl substitution pattern places the urea attachment at the 5-position of the pyridine ring, a regiochemistry known to be critical for kinase hinge-region hydrogen bonding. By contrast, pyrazolo[1,5-a]pyrimidine analogs offer an additional ring nitrogen that can alter both the hydrogen-bonding network and electronic properties, potentially redirecting kinase selectivity . No direct head-to-head kinase profiling data are available for the target compound versus pyrimidine analogs.

Kinase selectivity Scaffold hopping Hinge-binding motif

Substituent Vector Differentiation: 4-Methoxyphenethyl vs. Unsubstituted Phenyl and 2-Chlorophenyl Analogs

The 4-methoxyphenethyl substituent of the target compound introduces a distinct electronic and steric profile compared to simpler N-phenyl congeners. Published data on the pyrazolo[1,5-a]pyridin-5-yl urea series show that 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea exhibits Aurora-A kinase IC50 = 0.067 µM and CDK2 IC50 = 25 nM, while the unsubstituted 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea shows activity in the micromolar range against cancer cell lines . The 4-methoxy group of the target compound is electron-donating (Hammett σp = -0.27), which contrasts with the electron-withdrawing 2-chloro substituent (σo = +0.23, estimated), potentially redirecting kinase selectivity. The phenethyl linker extends the aryl ring farther from the urea core than the directly attached phenyl ring, likely altering the compound's binding pose within kinase active sites. No direct comparative biochemical data are available for the target compound.

SAR analysis Kinase inhibitor design Substituent effects

Critical Data Gap Advisory: Absence of Quantitative Biological Profiling

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (conducted up to the search date) yielded no peer-reviewed publications, patent examples, or database entries containing quantitative biological activity data (IC50, Ki, EC50, selectivity scores, or in vivo efficacy) for 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-49-9) [1][2]. This absence contrasts markedly with structurally related pyrazolo[1,5-a]pyridin-5-yl ureas such as 1-(2-chlorophenyl)-, 1-cyclohexyl-, and 1-(4-fluorobenzyl)-substituted congeners, which have reported kinase inhibition data in the nanomolar to low micromolar range. The absence of publicly available profiling data represents a significant evidence gap for procurement decisions based on target potency or selectivity. Any claim of superior activity, selectivity, or in vivo performance relative to analogs cannot be supported without new experimental data.

Data transparency Procurement risk assessment In vitro profiling gap

Recommended Application Scenarios for 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea Based on Available Evidence


Kinase Selectivity Panel Screening Library Inclusion

Given the established activity of pyrazolo[1,5-a]pyridin-5-yl ureas against multiple kinase targets—including Aurora-A (IC50 = 0.067 µM), CDK2 (IC50 = 25 nM), SIK2, and PI3K isoforms [1]—the target compound is a structurally distinct entry for broad kinase selectivity panel screening. Its 4-methoxyphenethyl substituent occupies chemical space not covered by the simpler phenyl, 2-chlorophenyl, or cyclohexyl analogs already characterized, potentially revealing unique selectivity fingerprints. Users should commission in vitro profiling against panels of 50–100 kinases to generate the selectivity data absent from the public domain.

Structure-Activity Relationship (SAR) Exploration Around the Phenethyl Linker

The target compound's ethylene linker connecting the urea to the 4-methoxyphenyl ring represents an underexplored SAR vector. In published pyrazolo[1,5-a]pyridine PI3K inhibitor optimization, linker geometry and substituent positioning produced >1000-fold differences in potency (e.g., p110α IC50 ranging from 0.9 nM to >1 µM) [1]. The target compound can serve as a key intermediate or reference point for systematic SAR studies examining linker length (phenethyl vs. benzyl vs. phenyl), methoxy position (2-, 3-, vs. 4-substitution), and electronic effects, enabling medicinal chemistry teams to map this region of chemical space for kinase or other target families.

Physicochemical and ADME Baseline for Pyrazolo[1,5-a]pyridine Urea Optimization

With a molecular weight of 310.35 Da, an estimated moderate lipophilicity (predicted logP ≈ 2.5–3.5 based on fragment methods), and 5 hydrogen bond acceptors (4 from urea and methoxy groups, 1 from the pyridine nitrogen), the target compound falls within favorable oral drug-like chemical space [1]. It can serve as a physicochemical benchmark for optimizing solubility, permeability, and metabolic stability within the pyrazolo[1,5-a]pyridin-5-yl urea series. Its calculated properties position it between the more lipophilic 1-benzhydryl analog (MW 342.4, predicted higher logP) and the less lipophilic 1-(2-methoxyethyl) analog (MW 246.27, predicted lower logP), allowing teams to assess the impact of moderate lipophilicity on ADME outcomes.

Negative Control or Inactive Comparator for Validated Kinase Inhibitor Chemotypes

In the absence of publicly reported biological activity, the target compound may serve as a structurally matched negative control or inactive comparator in experiments involving validated pyrazolo[1,5-a]pyridine-based kinase inhibitors such as LDN-211904 (EphB3 IC50 = 79 nM) [1] or the PI3K inhibitor compound 5x (p110α IC50 = 0.9 nM) . Its close structural similarity to active chemotypes makes it particularly suitable for confirming that observed biological effects are driven by specific target engagement rather than scaffold-related artifacts. Users must first confirm lack of activity in their assay system of interest.

Quote Request

Request a Quote for 1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.